molecular formula C14H17NOS B3164572 N-(3-Ethoxybenzyl)(2-thienyl)methanamine CAS No. 893579-42-5

N-(3-Ethoxybenzyl)(2-thienyl)methanamine

Cat. No.: B3164572
CAS No.: 893579-42-5
M. Wt: 247.36 g/mol
InChI Key: OECPJRBYNSBHJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)(2-thienyl)methanamine typically involves the reaction of 3-ethoxybenzyl chloride with 2-thienylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)(2-thienyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethoxybenzyl)(2-thienyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)(2-thienyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)(2-thienyl)methanamine
  • N-(3-Propoxybenzyl)(2-thienyl)methanamine
  • N-(3-Butoxybenzyl)(2-thienyl)methanamine

Uniqueness

N-(3-Ethoxybenzyl)(2-thienyl)methanamine is unique due to the presence of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3-9,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPJRBYNSBHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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